molecular formula C16H22BrNO2S B1314736 tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate CAS No. 188527-03-9

tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate

Cat. No.: B1314736
CAS No.: 188527-03-9
M. Wt: 372.3 g/mol
InChI Key: ZZOAAIWOHGSKMZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate (CAS 188527-03-9) is a high-purity chemical intermediate offered with a minimum purity of 98% . Its molecular formula is C16H22BrNO2S and it has a molecular weight of 372.32 . This compound features a piperidine ring that is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, making it a versatile and stable building block for synthetic organic chemistry and drug discovery research . The presence of both the Boc-protected amine and the 4-bromophenylthio ether moiety provides two distinct sites for further chemical modification, such as metal-catalyzed cross-couplings and functional group manipulations. This makes it a critical precursor in the development of potential pharmaceutical candidates and other advanced organic materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)sulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOAAIWOHGSKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471956
Record name tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188527-03-9
Record name tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution on 4-Halopiperidine Derivatives

One common approach is the reaction of tert-butyl 4-halopiperidine-1-carboxylate (e.g., 4-bromomethyl or 4-chloromethyl derivatives) with a thiolate nucleophile derived from 4-bromophenyl thiol or its equivalent.

  • Reaction conditions:
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the thiolate anion in situ.
    • Temperature: Typically 60°C to 80°C for 12–24 hours to ensure complete substitution.
  • Example:
    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate reacted with 4-bromophenyl thiol in the presence of NaH in DMF at 60°C for 24 hours yields tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate after purification.

Oxidation and Further Functionalization (Optional)

In some synthetic routes, the thioether intermediate can be oxidized to the corresponding sulfone using oxidants such as 3-chloroperbenzoic acid (m-CPBA). This step is useful for further derivatization or to modify biological activity.

  • Oxidation conditions:
    • Reagent: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.
    • Time: 1–3 hours.
  • This oxidation step is reported in the synthesis of related sulfonyl piperidine carbamates.

Protection and Deprotection Steps

  • The Boc group is introduced to protect the piperidine nitrogen, typically by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) in dichloromethane at 0°C to room temperature.
  • Deprotection, if needed, is performed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1–2 hours.

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%)
1 tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate + 4-bromophenyl thiol, NaH, DMF, 60°C, 24 h Nucleophilic substitution to form thioether 70–85% (typical)
2 (optional) m-CPBA, DCM, 0°C to RT, 1–3 h Oxidation to sulfone derivative 80–90%
3 Boc2O, NEt3, DCM, 0°C to RT, 18 h Boc protection of piperidine nitrogen >90%

Analytical and Characterization Data

  • NMR Spectroscopy:
    • ^1H NMR and ^13C NMR confirm the presence of Boc group, piperidine ring, and aromatic bromophenylthio substituent.
    • Characteristic chemical shifts for Boc tert-butyl group around δ 1.4 ppm (singlet) in ^1H NMR.
    • Aromatic protons of 4-bromophenyl group appear between δ 7.0–7.5 ppm.
  • Purity:
    • High-performance liquid chromatography (HPLC) purity typically >97%.
  • Melting Point:
    • Reported melting points for related Boc-protected piperidine derivatives range from 140°C to 145°C.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic substitution tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate 4-bromophenyl thiol, NaH, DMF 60°C, 24 h Straightforward, good yields Requires handling of thiols and strong base
Oxidation to sulfone Thioether intermediate m-CPBA, DCM 0–25°C, 1–3 h Enables further functionalization Additional step, potential overoxidation
Boc protection Piperidine amine Boc2O, NEt3, DCM 0–25°C, 18 h Protects amine for further reactions Requires deprotection for final use

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

a. Synthesis of Antidepressants

One of the notable applications of tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is in the synthesis of vortioxetine, an antidepressant drug. Vortioxetine is known for its multimodal action on serotonin receptors and has been explored for treating major depressive disorder and generalized anxiety disorder. The synthesis involves using this compound as an intermediate, which undergoes palladium-catalyzed coupling reactions to yield the final product .

b. Anticancer Research

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. The incorporation of the bromophenyl group in this compound may enhance its interaction with specific biological targets involved in cancer cell proliferation. Studies have shown that modifications to piperidine structures can lead to increased cytotoxicity against various cancer cell lines .

Case Study 1: Synthesis Optimization for Vortioxetine

A study focused on optimizing the synthesis pathway for vortioxetine highlighted the efficiency of using this compound as a precursor. The researchers employed various palladium catalysts to enhance yield and purity, achieving a final product with a yield exceeding 70% .

Case Study 2: Biological Activity Assessment

In another study, researchers evaluated the biological activity of piperidine derivatives, including those derived from this compound. The results indicated promising activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromophenylthio group suggests potential interactions with sulfur-containing biomolecules .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate (Target Compound) C₁₆H₂₀BrNO₂S 370.31 Aromatic thioether (4-bromophenyl) High lipophilicity due to bromine and aromatic ring; reactive thioether group
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate C₁₄H₂₄BrNO₂ 326.25 Aliphatic bromoalkyl chain Flexible alkyl chain; potential for nucleophilic substitution
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀BrN₃O₂ 330.22 Heteroaromatic (pyrazole) Pyrazole ring enhances π-π interactions; medicinal chemistry applications
tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate C₁₉H₂₄BrNO₃ 402.31 Ketone-functionalized aryl Electrophilic ketone group; suitable for condensations or reductions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 289.37 Amino-pyridine substituent Basic amino group; potential for coordination or hydrogen bonding

Reactivity and Functional Group Analysis

  • Target Compound : The 4-bromophenylthio group enables participation in Suzuki-Miyaura cross-coupling reactions (via the bromine atom) and oxidation to sulfoxides/sulfones (via the thioether). The tert-butyl carbamate provides steric protection for the piperidine nitrogen .
  • Aliphatic Bromoalkyl Analogs (e.g., tert-Butyl 4-(4-bromobutyl)...) : The bromine in these compounds is more susceptible to nucleophilic substitution (e.g., SN2 reactions), facilitating alkylation or chain elongation .
  • Pyrazole-Containing Analog : The bromine on the pyrazole ring may undergo regioselective cross-coupling, while the heteroaromatic system enhances binding to biological targets .
  • Ketone-Functionalized Analog : The ketone group offers a site for reductive amination or Grignard reactions, expanding its utility in multi-step syntheses .

Physicochemical Properties

  • Lipophilicity : The target compound’s bromophenylthio group increases logP compared to aliphatic bromoalkyl analogs, suggesting lower aqueous solubility.
  • Thermal Stability : Thioethers generally exhibit lower melting points than ethers due to weaker dipole-dipole interactions, though steric bulk from the tert-butyl group may counteract this trend.

Biological Activity

Overview

tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22BrNO2SC_{16}H_{22}BrNO_2S and a molecular weight of 372.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Target Interactions

The compound is structurally similar to other piperidine derivatives, notably Niraparib , a known poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors play a crucial role in cancer therapy by interfering with the DNA repair mechanisms in cancer cells, particularly those with BRCA mutations .

Mode of Action

The primary mechanism involves binding to the active sites of enzymes such as PARP, inhibiting their activity, and leading to an accumulation of DNA damage in cells. This accumulation can induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling Pathways : It has been shown to modulate pathways involved in cell survival and proliferation.
  • Gene Expression : The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis.
  • Metabolic Processes : It affects cellular metabolism, potentially leading to metabolic stress in cancer cells .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
Niraparib Similar piperidine structurePARP inhibitorApproved for clinical use in BRCA-mutated cancers
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Bromomethyl instead of bromophenylthioModerate cytotoxicityInvestigated for similar applications
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate Stereochemical variantIntermediate for Niraparib synthesisPotentially less active than its analogs

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and ovarian cancer models. IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Models : Animal studies showed that administration of this compound led to reduced tumor growth rates in xenograft models, supporting its potential as an anti-cancer agent .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between the compound and PARP enzymes, revealing critical hydrophobic contacts that stabilize the complex .

Q & A

Basic: What are the recommended synthetic routes and purification methods for tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization : Introduce the thioether group via nucleophilic substitution between 4-bromothiophenol and a piperidine derivative (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended for isolating the final product. Purity should be verified via HPLC (>95%) and NMR .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for quaternary carbon).
    • Aromatic protons : Peaks at δ 7.2–7.6 ppm for the 4-bromophenyl group .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₆H₂₂BrNO₂S: calculated [M+H]⁺ = 378.0563) .
  • Elemental Analysis : Ensure C, H, N, and S content aligns with theoretical values .

Advanced: How can mechanistic insights be gained during the synthesis of this compound?

Methodological Answer:
To resolve reaction inefficiencies or side products:

Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.

Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways (e.g., sulfur nucleophilicity in thioether formation) .

Isotopic Labeling : Track sulfur incorporation using ³⁴S-labeled reagents to confirm reaction mechanisms .

Advanced: What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:
For drug discovery applications:

In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
  • Cellular Uptake : Use radiolabeled (e.g., ¹⁴C) analogs to quantify permeability in Caco-2 cells .

Target Identification : Perform pull-down assays with biotinylated derivatives or molecular docking studies to predict protein interactions .

Toxicity Screening : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .

Advanced: How should researchers address discrepancies in safety data across different sources?

Methodological Answer:
Conflicting GHS classifications (e.g., acute toxicity in vs. no classification in ) require:

Cross-Referencing : Compare SDS from multiple suppliers (e.g., Key Organics vs. ALADDIN SCIENTIFIC) .

Experimental Validation : Conduct acute toxicity tests (OECD 423) on rodents for oral/dermal exposure.

Regulatory Consultation : Align with REACH or EPA guidelines if industrial scaling is planned .

Advanced: How can ecological risks be assessed when toxicity data are unavailable?

Methodological Answer:
If ecotoxicity data are lacking (as noted in ):

Read-Across Models : Use data from structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate persistence or bioaccumulation.

QSAR Predictions : Apply software like EPI Suite to predict log Kow or biodegradability.

Precautionary Measures : Implement waste neutralization (e.g., oxidation of sulfur groups) and secure disposal via licensed facilities .

Advanced: What are the best practices for optimizing reaction yields and minimizing byproducts?

Methodological Answer:

Catalyst Screening : Test Pd/C or CuI for coupling reactions to enhance sulfur incorporation .

Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

Temperature Control : Use microwave-assisted synthesis to accelerate reactions and improve selectivity .

Basic: What analytical methods are suitable for quantifying this compound in mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30).
  • GC-MS : Derivatize the compound with BSTFA to improve volatility .
  • TLC : Monitor reactions using silica plates (hexane:ethyl acetate = 3:1, Rf ≈ 0.5) .

Advanced: How can the compound’s stability under varying storage conditions be evaluated?

Methodological Answer:

Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

Analytical Monitoring : Track decomposition via HPLC peak area reduction.

Stabilizers : Add antioxidants (e.g., BHT) if sulfur oxidation is observed .

Advanced: What experimental approaches are used to study interactions with biological macromolecules?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize proteins on chips to measure binding affinity (KD).

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate

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